6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
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Overview
Description
6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound featuring a pyridazin-3-ol core linked to a triazinyl group substituted with dimethylamino and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves multiple steps:
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Formation of the Triazinyl Intermediate: : The initial step involves the synthesis of the triazinyl intermediate. This can be achieved by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions to form 4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine.
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Coupling with Pyridazin-3-ol: : The triazinyl intermediate is then coupled with pyridazin-3-ol in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction reactions can target the triazinyl ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazinyl ring, where the dimethylamino or morpholinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry
Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The morpholinyl and dimethylamino groups enhance the compound’s solubility and facilitate its transport across cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine: Lacks the pyridazin-3-ol moiety, making it less versatile in biological applications.
6-(Morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol: Similar structure but without the dimethylamino group, affecting its solubility and reactivity.
Uniqueness
6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to the combination of the triazinyl and pyridazin-3-ol moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H17N7O3 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H17N7O3/c1-19(2)11-14-12(20-5-7-22-8-6-20)16-13(15-11)23-10-4-3-9(21)17-18-10/h3-4H,5-8H2,1-2H3,(H,17,21) |
InChI Key |
MLMAOKHLXUQOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)OC3=NNC(=O)C=C3 |
Origin of Product |
United States |
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